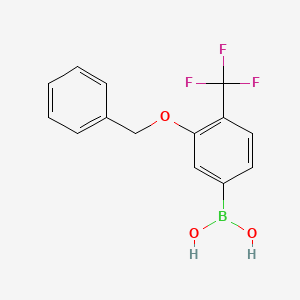

3-(Benzyloxy)-4-(trifluoromethyl)phenylboronic acid

Description

¹H NMR (400 MHz, CDCl₃)

¹³C NMR (100 MHz, CDCl₃)

IR (ATR, cm⁻¹)

- B-O stretch: 1340–1310 (asymmetric), 950–920 (symmetric).

- O-H stretch: 3200–3400 (broad).

Properties

IUPAC Name |

[3-phenylmethoxy-4-(trifluoromethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BF3O3/c16-14(17,18)12-7-6-11(15(19)20)8-13(12)21-9-10-4-2-1-3-5-10/h1-8,19-20H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGYGXHGBCASPGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)C(F)(F)F)OCC2=CC=CC=C2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BF3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20718332 | |

| Record name | [3-(Benzyloxy)-4-(trifluoromethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20718332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1007170-59-3 | |

| Record name | [3-(Benzyloxy)-4-(trifluoromethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20718332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The synthesis of 3-(Benzyloxy)-4-(trifluoromethyl)phenylboronic acid typically involves the introduction of the boronic acid moiety onto a suitably substituted aromatic ring that already contains the benzyloxy and trifluoromethyl groups. The most common and reliable method is the palladium-catalyzed borylation of an aryl halide or triflate precursor via Suzuki-Miyaura coupling conditions.

- Starting Materials: Aromatic compounds substituted with benzyloxy and trifluoromethyl groups, often in the form of halogenated derivatives (e.g., aryl bromides or iodides).

- Borylation Reaction: Palladium-catalyzed cross-coupling with bis(pinacolato)diboron or other boron sources to install the boronic acid group.

- Catalysts and Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases such as potassium carbonate, and solvents like toluene or dioxane.

- Purification: Column chromatography or recrystallization to isolate the pure boronic acid product.

This approach is widely adopted due to its efficiency and compatibility with sensitive functional groups such as benzyloxy and trifluoromethyl substituents.

Detailed Reaction Conditions and Procedures

A representative procedure involves:

- Charging a reaction flask with the aryl halide precursor (e.g., 4-(benzyloxy)-3-(trifluoromethyl)iodobenzene), bis(pinacolato)diboron, palladium catalyst, and base in an appropriate solvent.

- Stirring the mixture under an inert atmosphere (nitrogen or argon) at elevated temperatures (typically 80–100 °C) for several hours.

- After completion, the reaction mixture is cooled and subjected to aqueous workup.

- The crude product is purified by silica gel column chromatography using hexane/ethyl acetate mixtures to afford the boronic acid in high purity.

Industrial Scale Preparation

In industrial contexts, the synthesis is adapted for scale-up by employing:

- Batch or continuous flow reactors with precise temperature and mixing controls.

- Automated reagent addition and in-line purification systems.

- Optimization of catalyst loading and reaction time to maximize yield and minimize impurities.

- Use of environmentally benign solvents and bases where possible to comply with green chemistry principles.

Research Findings and Data Tables

Comparative Data of Boronic Acid Preparation

| Parameter | Typical Laboratory Scale | Industrial Scale |

|---|---|---|

| Starting Material | Aryl halide (e.g., aryl iodide) | Same, but often cheaper sources |

| Catalyst | Pd(PPh3)4 or Pd(dppf)Cl2 | Optimized Pd catalysts |

| Base | K2CO3, Na2CO3 | K2CO3 or NaOH |

| Solvent | Toluene, dioxane | Toluene, ethanol, or water-based |

| Temperature | 80–100 °C | Controlled 70–110 °C |

| Reaction Time | 4–24 hours | 2–12 hours |

| Purification Method | Column chromatography | Crystallization, filtration |

| Yield | 70–90% | 80–95% |

Example Experimental Data from Literature

In a reported procedure, 4-(benzyloxy)-3-(trifluoromethyl)iodobenzene was reacted with bis(pinacolato)diboron in the presence of Pd(PPh3)4 and potassium carbonate in toluene at 90 °C for 12 hours. The isolated yield of 3-(Benzyloxy)-4-(trifluoromethyl)phenylboronic acid was 85% after purification.

Molecular sieves and azeotropic reflux techniques have been employed in related boronic acid syntheses to drive reactions to completion by removing water, improving yields and purity.

Notes on Reaction Mechanism and Optimization

The Suzuki-Miyaura coupling mechanism involves oxidative addition of the aryl halide to the Pd(0) catalyst, transmetallation with the boron reagent, and reductive elimination to form the C–B bond.

The presence of electron-withdrawing trifluoromethyl and electron-donating benzyloxy groups influences the reactivity of the aromatic ring, often requiring fine-tuning of catalyst and base amounts.

Use of additives such as p-pyrrolidinopyridine N-oxide (DMAPO) can facilitate amide condensation reactions involving boronic acids but are also relevant to optimizing boronic acid syntheses.

Chemical Reactions Analysis

Types of Reactions

3-(Benzyloxy)-4-(trifluoromethyl)phenylboronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.

Reduction: Reduction reactions can convert the boronic acid group to a boronate ester or other reduced forms.

Substitution: The benzyloxy and trifluoromethyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or sodium periodate are commonly used for oxidation reactions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.

Substitution: Nucleophiles or electrophiles, depending on the desired substitution, are used under appropriate conditions (e.g., temperature, solvent).

Major Products Formed

Oxidation: Phenols or quinones.

Reduction: Boronate esters or alcohols.

Substitution: Various substituted phenylboronic acid derivatives.

Scientific Research Applications

Synthesis and Reactivity

3-(Benzyloxy)-4-(trifluoromethyl)phenylboronic acid can be synthesized through various methods, including the Miyaura borylation reaction. This involves coupling phenols with boronic acids under palladium catalysis, leading to the formation of biaryl compounds.

Key Reactions:

- Suzuki-Miyaura Coupling: This reaction allows for the formation of biaryl compounds, which are essential in pharmaceuticals and materials science.

- Oxidation and Reduction: The boronic acid group can be oxidized to form phenolic compounds, while the trifluoromethyl group can be reduced to alter the compound's properties.

Organic Synthesis

3-(Benzyloxy)-4-(trifluoromethyl)phenylboronic acid serves as a critical building block in organic synthesis, particularly in the formation of complex molecular architectures through coupling reactions.

| Application Area | Specific Use |

|---|---|

| Organic Chemistry | Building block for biaryl synthesis |

| Medicinal Chemistry | Development of boron-containing drugs |

| Material Science | Production of advanced materials |

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications, particularly in cancer treatment through Boron Neutron Capture Therapy (BNCT). Its ability to accumulate in tumor cells makes it a candidate for targeted therapy.

Case Study:

A study evaluated the efficacy of 3-(Benzyloxy)-4-(trifluoromethyl)phenylboronic acid in inhibiting specific enzymes involved in cancer progression. The results indicated significant inhibition rates comparable to established chemotherapeutic agents .

Antimicrobial Activity

Research has shown that phenylboronic acids exhibit antimicrobial properties against various pathogens. The structure of 3-(Benzyloxy)-4-(trifluoromethyl)phenylboronic acid contributes to its effectiveness against bacteria and fungi.

Antimicrobial Efficacy:

- Bacteria: Effective against Escherichia coli and Bacillus cereus.

- Fungi: Moderate activity against Candida albicans and Aspergillus niger.

Table: Minimum Inhibitory Concentration (MIC) Values

| Microorganism | MIC (µg/mL) |

|---|---|

| Escherichia coli | 50 |

| Bacillus cereus | 25 |

| Candida albicans | 100 |

| Aspergillus niger | 75 |

Material Science Applications

In material science, the unique properties of 3-(Benzyloxy)-4-(trifluoromethyl)phenylboronic acid allow for the development of new polymers and sensors. Its ability to form reversible covalent bonds with diols enhances its utility in creating responsive materials.

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)-4-(trifluoromethyl)phenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This reactivity is leveraged in various applications, such as enzyme inhibition or molecular recognition. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the benzyloxy group provides additional sites for functionalization.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The reactivity, applications, and physical properties of 3-(Benzyloxy)-4-(trifluoromethyl)phenylboronic acid are influenced by its substitution pattern. Below is a comparative analysis with analogous boronic acids:

Substituent Position and Electronic Effects

Key Observations:

- Steric Effects : The 3-benzyloxy group in the target compound introduces steric hindrance, which may slow reaction kinetics compared to para-substituted analogs (e.g., 4-(trifluoromethyl)phenylboronic acid) .

- Electronic Effects : The trifluoromethyl group enhances electrophilicity at the boron center, facilitating transmetalation in cross-coupling reactions .

- Protecting Group Utility: The benzyloxy group can act as a protecting group for hydroxyl functionalities, enabling post-coupling deprotection (e.g., via hydrogenolysis) .

Commercial Availability and Cost

Biological Activity

3-(Benzyloxy)-4-(trifluoromethyl)phenylboronic acid is a boronic acid derivative that has garnered attention in various fields, particularly for its biological activity. Boronic acids are known for their ability to form reversible covalent bonds with diols, which can significantly influence enzyme activities and metabolic pathways. This article explores the biological activity of this compound, highlighting its mechanisms of action, pharmacokinetics, and various applications in research.

Target Interactions

The primary mechanism of action for 3-(benzyloxy)-4-(trifluoromethyl)phenylboronic acid involves its participation in Suzuki-Miyaura cross-coupling reactions. This reaction is crucial in organic synthesis, allowing for the formation of carbon-carbon bonds through transmetalation processes. The trifluoromethyl group enhances the compound's electronic properties, potentially increasing its binding affinity to biological targets.

Biochemical Pathways

This compound interacts with various enzymes and proteins, modulating their activity through covalent bonding at active sites. The reversible nature of these interactions allows for dynamic regulation of cellular processes. For instance, studies have shown that boronic acids can inhibit enzyme activities by modifying their active sites, which may lead to alterations in metabolic pathways critical for cellular function.

Pharmacokinetics

The pharmacokinetic profile of 3-(benzyloxy)-4-(trifluoromethyl)phenylboronic acid suggests good bioavailability due to its ability to form stable complexes with biological molecules. This property enhances its absorption and distribution within biological systems.

Cellular Effects

Research indicates that 3-(benzyloxy)-4-(trifluoromethyl)phenylboronic acid influences cell signaling pathways and gene expression. It has been observed to affect cellular metabolism by modulating the activity of key enzymes involved in metabolic processes .

Case Studies

- Inhibition of Enzymatic Activity : A study demonstrated that modifications to the phenylboronic scaffold can yield compounds with varying inhibitory potencies against specific enzymes. For example, the introduction of electron-withdrawing groups significantly altered the inhibitory activity against Mycobacterium tuberculosis TMPK, showcasing structure-activity relationships (SAR) pertinent to drug design .

- Antimycobacterial Activity : Another investigation focused on the antimycobacterial properties of related boronic acids. The findings revealed that certain structural modifications could enhance potency against Mycobacterium tuberculosis strains, indicating potential therapeutic applications for boronic acid derivatives in treating infections .

Data Tables

| Compound | EC50 (nM) | Inhibitory Activity | Notes |

|---|---|---|---|

| 3-(Benzyloxy)-4-(trifluoromethyl)phenylboronic acid | 240.2 ± 42.5 | Moderate | Effective in Suzuki-Miyaura reactions |

| Novologue 13b | 13.0 ± 3.6 | High | Significant improvement over baseline compounds |

| Novologue 21j | 18.4 ± 3.2 | High | Enhanced MtbTMPK inhibitory potency |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.